molecular formula C15H22N4O2 B7496105 Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone

Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone

Cat. No. B7496105
M. Wt: 290.36 g/mol
InChI Key: RNTZYHCOXNPUPT-UHFFFAOYSA-N
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Description

Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes, including cell division, apoptosis, and DNA repair.

Mechanism of Action

Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone is a selective inhibitor of PP2A, which is a serine/threonine phosphatase that regulates various cellular processes, including cell division, apoptosis, and DNA repair. PP2A is a tumor suppressor, and its activity is frequently reduced in cancer cells. By inhibiting PP2A, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone can activate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the improvement of cognitive function and memory in animal models of Alzheimer's disease, and the inhibition of viral replication in infectious diseases. In addition, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone can modulate the activity of various enzymes and proteins, including PP2A, MAPK, and PI3K/Akt.

Advantages and Limitations for Lab Experiments

One of the advantages of Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone is its selectivity for PP2A, which allows for specific inhibition of this enzyme without affecting other cellular processes. Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone also has a relatively low toxicity, making it a suitable candidate for further development as a therapeutic agent. However, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions.

Future Directions

Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in various diseases. Some future directions for Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone research include the development of more efficient synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of its molecular targets and downstream signaling pathways.

Synthesis Methods

The synthesis of Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone involves several steps, including the reaction of 1-methylpyrazole-4-carboxylic acid with piperazine to form 4-(1-methylpyrazole-4-carbonyl)piperazine. This intermediate is then reacted with cyclopentanone in the presence of acetic anhydride and sulfuric acid to yield Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone. The overall yield of Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone is around 30%, and the purity can be improved by recrystallization.

Scientific Research Applications

Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and infectious diseases. In cancer research, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurobiology, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In infectious diseases, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-17-11-13(10-16-17)15(21)19-8-6-18(7-9-19)14(20)12-4-2-3-5-12/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTZYHCOXNPUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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